![molecular formula C17H16IN3O B12522673 {3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone CAS No. 652169-42-1](/img/structure/B12522673.png)
{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone is a complex organic compound that features a unique combination of functional groups, including an iodo group, a diazenyl group, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone typically involves multiple steps One common approach is the iodination of a pyrrolidine derivative followed by the formation of the diazenyl group through a diazotization reactionThe reaction conditions often require the use of specific oxidants and additives to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodo group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of {3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the iodo group can facilitate halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodopyrroles: These compounds share the iodo group and are used in similar applications.
Pyrrolidin-2-ones: These compounds have a similar pyrrolidine core and are used in medicinal chemistry.
Pyrazolo[3,4-b]pyridines: These compounds have a similar diazenyl group and are used as kinase inhibitors.
Uniqueness
{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
652169-42-1 |
|---|---|
Molekularformel |
C17H16IN3O |
Molekulargewicht |
405.23 g/mol |
IUPAC-Name |
[3-iodo-4-(pyrrolidin-1-yldiazenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H16IN3O/c18-15-12-14(17(22)13-6-2-1-3-7-13)8-9-16(15)19-20-21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2 |
InChI-Schlüssel |
MDUYAOIEEUNEGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
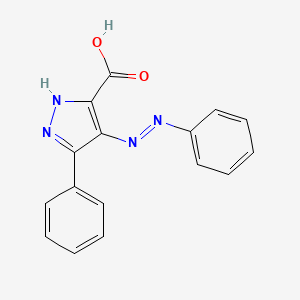
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)

![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)
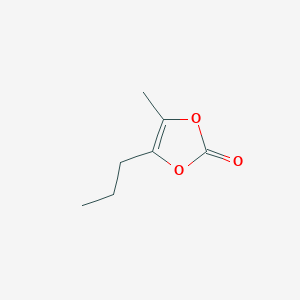
![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)
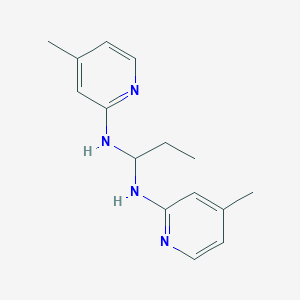
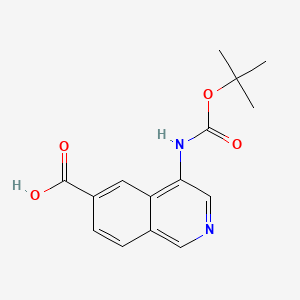
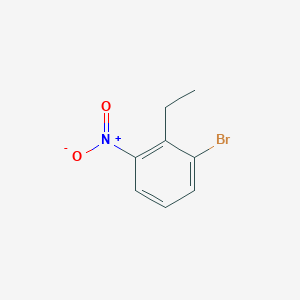
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
